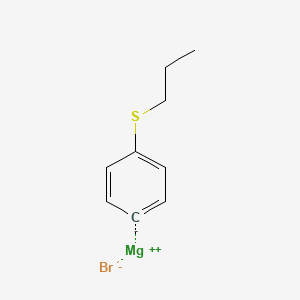
Cerium(III) isononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(III) isononanoate is a coordination compound of cerium, a rare earth element, with isononanoic acid. Cerium is known for its unique chemical properties, including its ability to exist in multiple oxidation states, making it valuable in various industrial and scientific applications. Isononanoic acid, a branched-chain fatty acid, is often used in the synthesis of metal carboxylates due to its stability and solubility in organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cerium(III) isononanoate can be synthesized through a reaction between cerium(III) chloride and isononanoic acid in the presence of a suitable solvent such as toluene or xylene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the this compound complex. The general reaction can be represented as follows:
CeCl3+3C9H19COOH→Ce(C9H19COO)3+3HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where cerium(III) chloride and isononanoic acid are fed into a reactor. The reaction mixture is then heated and stirred to ensure complete conversion. The product is typically purified through filtration and solvent evaporation to obtain the desired this compound.
Análisis De Reacciones Químicas
Types of Reactions
Cerium(III) isononanoate can undergo various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) under suitable conditions.
Reduction: Cerium(IV) can be reduced back to cerium(III) using reducing agents.
Substitution: The isononanoate ligands can be substituted with other carboxylates or ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize cerium(III) to cerium(IV).
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used to reduce cerium(IV) to cerium(III).
Substitution: Ligand exchange reactions can be carried out in the presence of other carboxylic acids or ligands.
Major Products Formed
Oxidation: Cerium(IV) compounds such as cerium(IV) oxide.
Reduction: Cerium(III) compounds such as cerium(III) oxide.
Substitution: New cerium carboxylates or complexes with different ligands.
Aplicaciones Científicas De Investigación
Cerium(III) isononanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, lubricants, and as a stabilizer in plastics.
Mecanismo De Acción
The mechanism of action of cerium(III) isononanoate involves its ability to undergo redox reactions, switching between cerium(III) and cerium(IV) states. This redox activity allows it to interact with various molecular targets and pathways, including:
Antioxidant Activity: Cerium(III) can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Catalytic Activity: Cerium(III) can catalyze various chemical reactions, including oxidation and reduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- Cerium(III) acetate
- Cerium(III) nitrate
- Cerium(III) chloride
Uniqueness
Cerium(III) isononanoate is unique due to its branched-chain fatty acid ligand, which provides enhanced solubility and stability in organic solvents compared to other cerium(III) carboxylates. This makes it particularly useful in applications requiring organic solubility and stability.
Propiedades
Número CAS |
85118-09-8 |
|---|---|
Fórmula molecular |
C27H51CeO6 |
Peso molecular |
611.8 g/mol |
Nombre IUPAC |
cerium(3+);7-methyloctanoate |
InChI |
InChI=1S/3C9H18O2.Ce/c3*1-8(2)6-4-3-5-7-9(10)11;/h3*8H,3-7H2,1-2H3,(H,10,11);/q;;;+3/p-3 |
Clave InChI |
GCGBGTXXCLJJAS-UHFFFAOYSA-K |
SMILES canónico |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


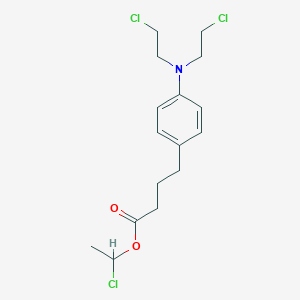
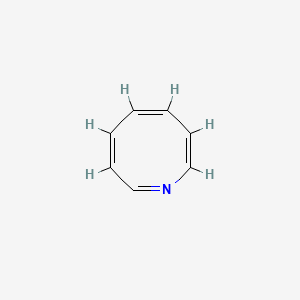
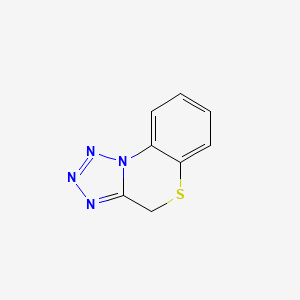


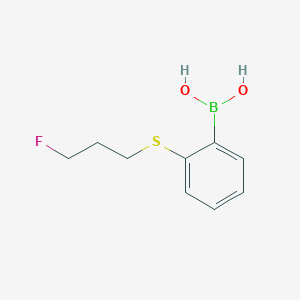
![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
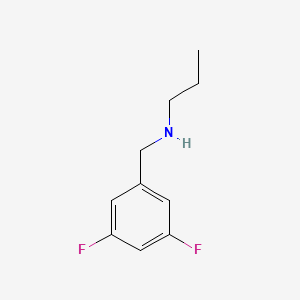
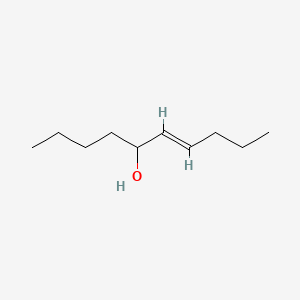
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)

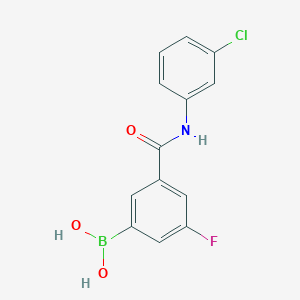
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
